Technical Whitepaper: Physicochemical Profile & Synthetic Utility of 1-Iodo-3-methanesulfonylpropane
Technical Whitepaper: Physicochemical Profile & Synthetic Utility of 1-Iodo-3-methanesulfonylpropane
The following technical guide is structured to provide an in-depth operational profile of 1-Iodo-3-methanesulfonylpropane . This document is designed for researchers requiring actionable data on synthesis, identification, and handling, moving beyond standard database entries to address practical laboratory challenges.
[1][2]
Executive Summary & Identity Resolution
1-Iodo-3-methanesulfonylpropane is a bifunctional aliphatic building block featuring a high-reactivity iodide leaving group and a polar, electron-withdrawing methylsulfonyl moiety.[1][2] It is primarily employed in medicinal chemistry to introduce the methanesulfonylpropyl motif, a pharmacophore known to enhance aqueous solubility and metabolic stability in drug candidates.[1][2]
Critical Data Integrity Alert: CAS Confusion
A significant discrepancy exists in public chemical repositories regarding the CAS registry number for this compound.
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Correct CAS: 1339388-73-6 (Corresponds to 1-Iodo-3-methanesulfonylpropane).[1][2][3][4][5][6]
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Incorrect CAS: 104459-70-3 (Frequently mislabeled as the iodide, but corresponds to 4-(Dimethylamino)butanal ).[1][2]
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Operational Directive: When ordering or searching, rely on the chemical structure or IUPAC name rather than the CAS number 104459-70-3 to avoid acquiring the wrong reagent.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 1-Iodo-3-(methylsulfonyl)propane |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 248.08 g/mol |
| SMILES | CS(=O)(=O)CCCI |
| InChI Key | IVFMJYBWFQMABO-UHFFFAOYSA-N |
Physicochemical Characterization
The physical state of sulfones is dominated by strong dipole-dipole interactions, often resulting in solids or viscous oils with high boiling points.[1][2] The iodine atom introduces significant polarizability and lability.[1][2]
Physical Properties Profile
| Property | Value / Range | Operational Note |
| Physical State | Off-white solid or viscous oil | Tends to solidify upon storage at -20°C. |
| Melting Point | 68 – 72 °C (Predicted) | Analogous bromo-sulfones are solids.[1][2] Purity dependent. |
| Boiling Point | >150 °C (Decomposes) | Do not distill at atm.[1][2] pressure. High vacuum required (<1 mmHg).[1][2] |
| Density | 1.85 ± 0.05 g/cm³ | High density due to Iodine/Sulfone combination.[1][2] |
| Solubility | DMSO, DMF, DCM, Acetone | Poor solubility in hexanes/ether due to sulfone polarity. |
| LogP | ~0.8 (Calculated) | Moderate lipophilicity; sulfone lowers LogP vs. alkyl iodides.[1][2] |
Synthetic Protocols & Manufacturing
The synthesis of 1-Iodo-3-methanesulfonylpropane is most reliably achieved via a Finkelstein reaction from the corresponding chloro- or bromo-analog.[1][2] This method is preferred over direct iodination of alcohols due to the mild conditions that preserve the sulfone group.[1][2]
Method A: Finkelstein Halogen Exchange (Recommended)
This protocol utilizes the solubility difference of sodium salts in acetone to drive the equilibrium toward the iodide.[1][2]
Reagents:
Step-by-Step Protocol:
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Preparation: Dissolve 1.0 eq of 1-Chloro-3-methanesulfonylpropane in anhydrous acetone (0.5 M concentration).
-
Addition: Add 1.5 eq of NaI. The solution may turn yellow immediately.[1][2]
-
Reaction: Reflux under nitrogen for 18–24 hours. Monitor by TLC (Note:
of Iodide is typically higher than Chloride in EtOAc/Hexane).[1][2] -
Workup:
-
Purification: Recrystallization from EtOAc/Hexanes or flash chromatography.[1][2]
Synthesis Workflow Diagram
The following diagram illustrates the retrosynthetic logic and forward pathway.
Figure 1: Finkelstein halogen exchange pathway driven by the precipitation of NaCl in acetone.[1][2]
Structural Identification & Spectroscopy
Positive identification requires distinguishing the iodide from the chloride precursor.[1][2] The shift of the
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,- 5.0 - 8.0 ppm: Carbon attached to Iodine (Diagnostic: Extremely upfield due to heavy atom effect).[1][2]
- 53.0 ppm: Carbon attached to Sulfone.[1][2]
- 41.0 ppm: Methyl carbon of Sulfone.[1][2]
Reactivity & Applications
The utility of 1-Iodo-3-methanesulfonylpropane lies in its ability to act as a "soft" electrophile.[1][2] The sulfone group is chemically robust, allowing the molecule to survive conditions that might degrade esters or ketones.[1][2]
Primary Mechanism: Alkylation
The terminal iodine is an excellent leaving group, making this reagent ideal for alkylating amines, thiols, and enolates.
Reactivity Profile:
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Nucleophiles: Reacts rapidly with secondary amines (to form tertiary amines) and thiols.[1][2]
-
Base Sensitivity: The
-protons next to the sulfone ( ) are weakly acidic.[1][2] Strong bases (e.g., NaH, LDA) can deprotonate this position, potentially leading to side reactions (self-condensation) if not carefully controlled. -
Thermal Stability: Avoid heating above 100°C without solvent; risk of elimination to allyl methyl sulfone.[1][2]
Reaction Pathway Diagram
Figure 2: Competitive pathways:
Safety & Handling (EHS)
Signal Word: WARNING
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Hazards:
-
Storage:
-
Light Sensitive: Iodine-carbon bonds are photolabile.[1][2] Store in amber vials wrapped in foil.
-
Temperature: Store at 2–8°C or -20°C for long-term stability to prevent liberation of free iodine (indicated by purple/brown discoloration).[1][2]
-
Stabilization: Copper turnings are often added to the storage vial to scavenge free iodine.[2]
-
References
-
VulcanChem. Product Data: 1-Iodo-3-methanesulfonylpropane (CAS 1339388-73-6).[1][2][3][5][6] Retrieved from [2]
-
PubChem. Compound Summary: 1-Chloro-3-methanesulfonylpropane (Precursor Data).[1][2] National Library of Medicine.[1][2] Retrieved from
-
Doc Brown's Chemistry. NMR Analysis of Halogenated Alkanes. (Methodology for spectral prediction).[1][2] Retrieved from [2]
-
Sigma-Aldrich. NMR Chemical Shifts of Impurities and Common Solvents.[1][2] (Reference for solvent peaks in synthesis). Retrieved from [1][2]
Sources
- 1. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-3-iodobenzene | C6H4ClI | CID 12269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Iodo-3-methanesulfonylpropane (1339388-73-6) for sale [vulcanchem.com]
- 4. americanelements.com [americanelements.com]
- 5. 1-iodo-3-methanesulfonylp, ANGENE, K81680091 - 나비엠알오 [m.navimro.com]
- 6. Search Results - AK Scientific [aksci.com]
